ALD Film Composition: Rb Doping Level Achieved vs. KOtBu and CsOtBu in Rb:TiOₓ Films
In ALD of Rb:TiOₓ films using rubidium tert-butoxide, a controllable Rb doping level of up to 20 at.% is achieved by varying the RbOtBu pulse ratio, demonstrating self-limiting saturative growth [1]. In contrast, the 2020 review of alkali metal tert-butoxide ALD processes explicitly notes that for the heavier CsOtBu, Cs-containing films could only be reported for the first time as a complement to prior work on Li, Na, K, and Rb, indicating a significant delay and added difficulty in achieving controlled Cs incorporation [2]. This places RbOtBu as the heaviest alkali metal precursor for which saturative Rb incorporation has been robustly demonstrated with a quantitative doping ceiling.
| Evidence Dimension | Maximum alkali metal doping level in TiOₓ films via ALD |
|---|---|
| Target Compound Data | RbOtBu: Rb doping up to 20 at.% in Rb:TiOₓ with saturative growth |
| Comparator Or Baseline | CsOtBu: First ALD Cs-containing films reported only in 2020; no quantitative doping ceiling established for Cs:TiOₓ |
| Quantified Difference | RbOtBu provides a quantified 20 at.% doping ceiling; for CsOtBu, controlled doping levels remain unreported in TiOₓ matrices as of 2020. |
| Conditions | ALD reactor; Ti(OⁱPr)₄ and RbOtBu as precursors; deposition temperature ~200–300 °C; saturative growth confirmed by QCM. |
Why This Matters
RbOtBu is the heaviest alkali metal ALD precursor for which a quantified, saturative doping ceiling (20 at.%) has been published, providing a clear process window for reproducible film engineering that CsOtBu currently lacks.
- [1] H. H. Sønsteby, K. Weibye, J. E. Bratvold, O. Nilsen, Dalton Trans., 2017, 46, 16139–16144. DOI: 10.1039/c7dt03753h View Source
- [2] H. H. Sønsteby, O. Nilsen, J. Vac. Sci. Technol. A, 2020, 38, 060804. DOI: 10.1116/6.0000582 View Source
